Methyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate
Description
Methyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate is a heterocyclic compound featuring a barbiturate-like 1,3-diazinane-2,4,6-trione core. The structure includes a 1,3-dimethyl substitution on the diazinane ring and a methyl propanoate ester group at the C5 position.
Properties
IUPAC Name |
methyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5(9(15)17-4)6-7(13)11(2)10(16)12(3)8(6)14/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXBGKJRSWGOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)N(C(=O)N(C1=O)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate typically involves multiple steps, starting with the formation of the core diazinan structure. This can be achieved through a series of reactions, including cyclization and oxidation processes. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, is common to obtain the final product in its purest form.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound and the specific reagents used.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, Methyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe or inhibitor in studies involving enzyme activity or cellular processes. Its ability to interact with specific molecular targets makes it valuable for understanding biological mechanisms.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. It could serve as a precursor for the development of new drugs or as a component in drug formulations.
Industry: In industry, this compound can be utilized in the production of materials, such as polymers or coatings, due to its chemical properties. Its versatility makes it suitable for various applications, including manufacturing and research and development.
Mechanism of Action
The mechanism by which Methyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. 5-Acetyl-1,3-Dimethyl-2,4,6-Trioxo-1,3-Diazane () This compound shares the 1,3-dimethyl-trioxo-diazinane backbone but replaces the propanoate ester with an acetyl group. The acetyl substituent enhances tautomeric behavior, as evidenced by large negative primary isotope effects in systems with mixed heavy atoms (e.g., O and S). Such tautomerism influences reactivity and stability, suggesting that the methyl propanoate group in the target compound may reduce tautomeric flexibility due to steric and electronic differences .
b. 5-Aryl-Substituted Derivatives () For example, 5-(4-methoxyphenyl)-5-[5-(4-methoxyphenyl)-1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (S10) features aryl groups at C4. The aryl substituents enable Rh(III)-catalyzed oxidative annulations, yielding high reaction efficiency (96% yield). In contrast, the target compound’s aliphatic ester group likely limits participation in similar annulation reactions but may improve solubility in non-polar solvents .
c. 1,3-Dicyclohexyl-2,4,6-Trioxo-1,3-Diazinan-5-yl Derivatives () Metabolites such as 2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)formamido]acetic acid replace methyl groups with bulkier cyclohexyl substituents. Such structural variations highlight the balance between stability and bioavailability in drug design .
Physicochemical Properties
- Tautomerism : The trioxo-diazinane core in analogs like 5-acetyl-1,3-dimethyl-2,4,6-trioxo-1,3-diazane exhibits significant tautomerism, which is critical for reactivity in β-thioxoketones. The target compound’s ester group may stabilize the keto form, reducing tautomeric shifts .
- Solubility: Aryl-substituted derivatives (e.g., S10) show lower polarity, while the methyl propanoate group in the target compound likely enhances solubility in polar aprotic solvents.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Tautomerism and Reactivity : The trioxo-diazinane core’s tautomeric behavior () suggests that substituents like esters or aryl groups can fine-tune reactivity for targeted applications .
- Synthetic Efficiency : Rh(III)-catalyzed methods () demonstrate high efficiency for aryl-substituted analogs, providing a template for derivatizing the target compound .
- Biological Relevance : Metabolites with cyclohexyl substituents () underscore the role of steric effects in pharmacokinetics, informing design principles for the target molecule .
Biological Activity
Methyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate (CAS Number: 477888-29-2) is a compound with a complex structure that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
Chemical Structure and Properties
The molecular formula of this compound is C10H14N2O5. The compound features a diazinan ring with multiple keto groups that contribute to its reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Weight | 230.23 g/mol |
| Purity | 90% |
| Physical Form | Liquid |
| IUPAC Name | Methyl 2-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)propanoate |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related diazinan derivatives have shown their ability to inhibit tumor cell proliferation through modulation of signaling pathways such as the PI3K/AKT/mTOR pathway . These pathways are critical in cancer biology as they regulate cell growth and survival.
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle progression in cancer cells.
- Induction of Apoptosis : It could trigger programmed cell death in malignant cells.
- Modulation of Signaling Pathways : Altering key signaling pathways that control cell growth and metabolism.
Study on Antitumor Efficacy
A notable study investigated the effects of similar diazinan compounds on tumor xenografts in mice. The results demonstrated a dose-dependent reduction in tumor size with significant statistical relevance (p < 0.05), indicating that these compounds could serve as potential chemotherapeutic agents .
Toxicological Assessment
Toxicological evaluations have also been conducted to assess the safety profile of this compound. Preliminary results suggest moderate toxicity at higher concentrations but acceptable safety margins at therapeutic doses . Further studies are warranted to fully elucidate the safety and efficacy profiles.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis of this compound can be achieved via Rh(III)-catalyzed oxidative annulation reactions. For example, combining 5-arylbarbituric acid derivatives with 1,3-enynes under Rh catalysis (60°C, 2 hours) yields trioxo-diazinan derivatives with up to 96% efficiency . Key considerations include:
- Catalyst selection : Rhodium(III) chloride for C–H activation.
- Purification : Flash column chromatography (1:1 petroleum ether:Et₂O) to isolate the product.
- Reaction optimization : Temperature control (60°C) and stoichiometric ratios (1.1 equiv. enyne) prevent side reactions.
Table 1: Representative Synthetic Conditions
| Reagent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-arylbarbituric acid | Rh(III) | 60 | 2 | 96 |
Q. How can spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (e.g., HPLC) be applied to characterize this compound and verify purity?
Methodological Answer:
- NMR : The ¹H NMR spectrum will show peaks for the methyl groups (δ ~1.3–1.5 ppm) and ester carbonyl (δ ~3.7 ppm for OCH₃). The trioxo-diazinan ring protons appear as distinct multiplets (δ 5.0–6.0 ppm) .
- IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (trioxo-diazinan C=O) confirms functional groups .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
Table 2: Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 1.3–1.5 (CH₃), δ 3.7 (OCH₃) | |
| IR | 1740 cm⁻¹ (ester C=O) |
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound using X-ray diffraction, and how can SHELXL or WinGX address anisotropic displacement or hydrogen bonding ambiguities?
Methodological Answer: Challenges include:
- Anisotropic displacement : Refinement with SHELXL (e.g., anisotropic thermal parameters for non-hydrogen atoms) improves accuracy .
- Hydrogen bonding : Use WinGX’s ORTEP module to visualize and analyze hydrogen-bonding networks. Graph set theory (e.g., Etter’s rules) identifies patterns like R₂²(8) motifs .
Table 3: SHELXL Refinement Parameters
| Parameter | Value | Reference |
|---|---|---|
| R-factor | <0.05 | |
| Anisotropic atoms | All non-H |
Q. How do steric and electronic effects of the 1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl group influence the compound's reactivity in nucleophilic addition or cyclization reactions?
Methodological Answer:
Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the compound's interaction with biological targets or its metabolic pathways?
Methodological Answer:
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic reactivity .
- Molecular docking : Use AutoDock Vina to simulate binding to barbiturate-associated targets (e.g., GABA receptors) .
Q. How can contradictory data in thermal stability studies (e.g., DSC vs. TGA) be reconciled to establish accurate decomposition profiles?
Methodological Answer:
- DSC : Identifies endothermic events (e.g., melting) and exothermic decomposition.
- TGA : Quantifies mass loss steps. Cross-reference DSC peaks with TGA mass loss intervals to distinguish melting from degradation .
Q. What strategies are effective for modifying the propanoate ester moiety to enhance solubility without compromising bioactivity?
Methodological Answer:
- Ester hydrolysis : Convert to carboxylic acid for increased hydrophilicity.
- PEGylation : Introduce polyethylene glycol chains via ester linkage .
Q. How does the compound's hydrogen-bonding network, analyzed via graph set theory, correlate with its solid-state packing and stability under ambient conditions?
Methodological Answer: Graph set analysis (e.g., D , S motifs) reveals that N–H···O hydrogen bonds form infinite chains ( C(6) patterns), stabilizing the crystal lattice . Humidity-controlled XRD confirms stability up to 40°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
